molecular formula C6H6ClNO3S2 B1418872 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride CAS No. 1060817-61-9

5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride

Cat. No. B1418872
M. Wt: 239.7 g/mol
InChI Key: IDELKMMSLSKSLV-UHFFFAOYSA-N
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Description

5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride is a useful research chemical with the molecular formula C6H6ClNO3S2 and a molecular weight of 239.70 . It has a complex structure with a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains a sulfonyl chloride group and a methylcarbamoyl group .

Scientific Research Applications

Synthesis and Cytotoxicity in Cancer Research

A study by Arsenyan et al. (2016) utilized thiophene sulfonamides, similar to 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride, to synthesize selenium-containing compounds. These compounds were evaluated for cytotoxicity against various cancer cell lines, demonstrating the role of thiophene derivatives in developing potential cancer treatments (Arsenyan, Rubina, & Domracheva, 2016).

Reactions and Derivatives for Chemical Synthesis

Cremlyn et al. (1981) studied reactions of thiophene-2-sulfonyl chloride with various amines and other chemicals. While not directly examining 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride, this research highlights the versatility of thiophene sulfonyl derivatives in synthesizing diverse chemical compounds (Cremlyn, Goulding, Swinbourne, & Yung, 1981).

Applications in Nonlinear Optics

Chou et al. (1996) synthesized thiophene compounds with methylsulfonyl and phenylsulfonyl acceptors. They explored these compounds for their second-order nonlinear optical properties, indicating the potential of thiophene derivatives in advanced optical materials (Chou, Sun, Huang, Yang, & Lin, 1996).

Development in Pharmacology

Yates et al. (2009) described the synthesis of a thiophene sulfonic acid derivative for use as an anti-proliferative agent. This research underscores the potential of thiophene sulfonamides in pharmaceutical development (Yates, Kallman, Ley, & Wei, 2009).

Safety And Hazards

This compound is considered hazardous and can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to handle this compound with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(methylcarbamoyl)thiophene-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S2/c1-8-6(9)5-2-4(3-12-5)13(7,10)11/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDELKMMSLSKSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CS1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672456
Record name 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride

CAS RN

1060817-61-9
Record name 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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